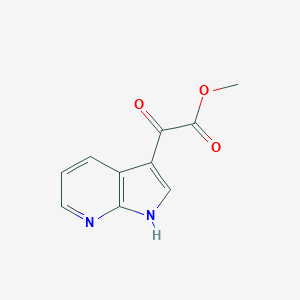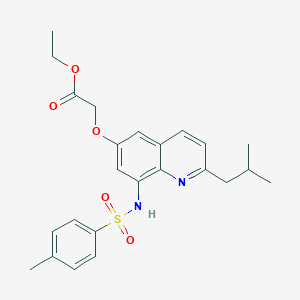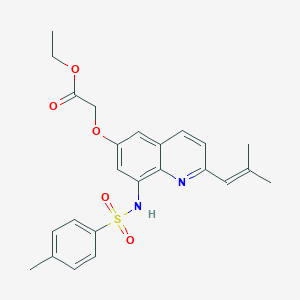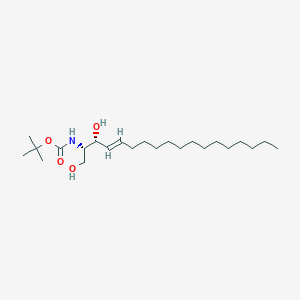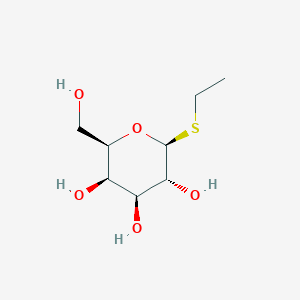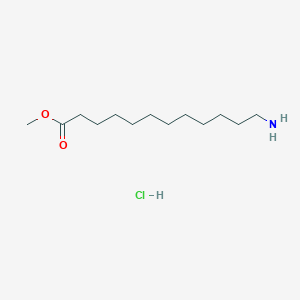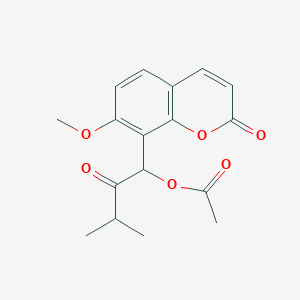
Hainanmurpanin
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hainanmurpanin involves the isolation and purification from the leaves of Murraya exotica L. The process includes supercritical fluid extraction with carbon dioxide, solvent extraction, and two-step high-speed countercurrent chromatography . The optimized conditions for supercritical fluid extraction are a pressure of 27 MPa, a temperature of 52°C, and a volume of entrainer of 60 mL . The crude extracts are then subjected to solvent extraction using 80% methanol/water, followed by high-speed countercurrent chromatography for further enrichment and purification .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification techniques. The use of supercritical fluid extraction combined with high-speed countercurrent chromatography ensures high purity and yield of the compound . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Hainanmurpanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Applications De Recherche Scientifique
Hainanmurpanin has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other coumarin derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Hainanmurpanin involves its interaction with various molecular targets and pathways. As a coumarin, it can inhibit specific enzymes and interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hainanmurpanin is similar to other coumarin compounds such as:
- Murrmeranzin
- Murralonginal
- Minumicrolin
- Murrangatin
- Meranzin Hydrate
Uniqueness
This compound is unique due to its specific structure and the biological activities it exhibits
Propriétés
IUPAC Name |
[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHOVPZUSXEINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95360-22-8 | |
| Record name | 95360-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hainanmurpanin and where is it found?
A1: this compound is a coumarin compound first isolated from the leaves and branches of the Murraya paniculata (L.) Jack plant []. This plant, belonging to the Rutaceae family, is found in Hainan, China.
Q2: What is the structure of this compound?
A2: this compound's structure was elucidated using various spectroscopic techniques including UV, IR, NMR, and mass spectrometry []. It is characterized as 7-methoxy-8-(1'-acetoxy-2'-oxo-3'-methylbutyl)coumarin [].
Q3: How can I separate and identify this compound from other compounds in Murraya paniculata?
A3: Several methods have been employed to isolate and purify this compound. A study successfully utilized a combination of supercritical fluid extraction with CO2, solvent extraction, and a two-step high-speed countercurrent chromatography procedure []. For identification and quantification, a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column and a mobile phase of methanol, water, and acetonitrile has been established []. This method allows for the simultaneous determination of this compound alongside other coumarins present in Murraya paniculata [].
Q4: Are there any other notable coumarins found in Murraya paniculata?
A4: Yes, Murraya paniculata contains a variety of coumarins. Research has identified several other coumarins within this plant, including murpanicin, isomerazin, 7-methoxy-8-2'-methyl-2'-formylpropyl coumarin [], murragatin, meranzin hydrate, and murralogin []. Additionally, two new coumarins, murrmeranzin and murralonginal, were recently discovered along with the known compounds minumicrolin [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
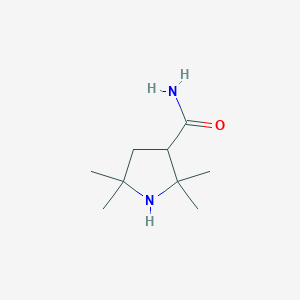
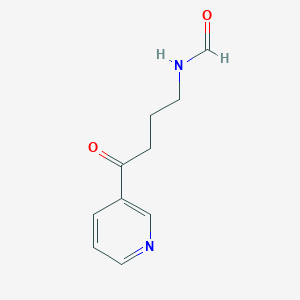
![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)

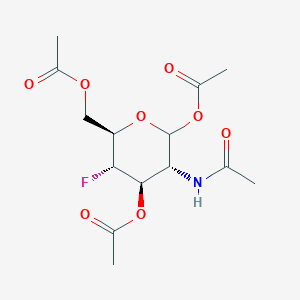
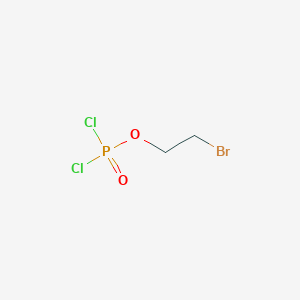
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)
